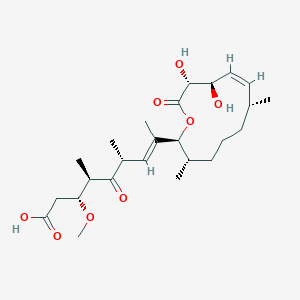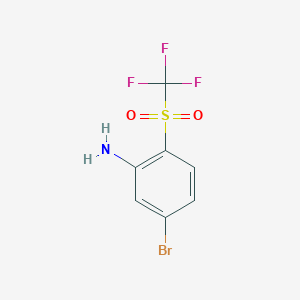
5-Bromo-2-(trifluoromethylsulphonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(trifluoromethylsulphonyl)aniline is a specialized fluorinated compound with the molecular formula C7H5BrF3NO2S and a molecular weight of 304.08 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethylsulphonyl group, and an aniline moiety, making it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired substitution.
Industrial Production Methods
Industrial production of 5-Bromo-2-(trifluoromethylsulphonyl)aniline may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(trifluoromethylsulphonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom and trifluoromethylsulphonyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts are often used in substitution reactions, particularly in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine or trifluoromethylsulphonyl groups.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(trifluoromethylsulphonyl)aniline has a wide range of applications in scientific research, including:
Biology: The compound’s unique structure makes it useful in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(trifluoromethylsulphonyl)aniline involves its interaction with molecular targets and pathways. The presence of the bromine and trifluoromethylsulphonyl groups allows the compound to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound valuable in research and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-(trifluoromethyl)aniline: Similar in structure but lacks the sulphonyl group.
5-Bromo-2-iodo-(trifluoromethyl)benzene: Contains an iodine atom instead of the aniline moiety.
2,5-Dibromo-(trifluoromethyl)benzene: Contains two bromine atoms and a trifluoromethyl group.
Uniqueness
5-Bromo-2-(trifluoromethylsulphonyl)aniline is unique due to the combination of the bromine atom, trifluoromethylsulphonyl group, and aniline moiety. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C7H5BrF3NO2S |
|---|---|
Molekulargewicht |
304.09 g/mol |
IUPAC-Name |
5-bromo-2-(trifluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C7H5BrF3NO2S/c8-4-1-2-6(5(12)3-4)15(13,14)7(9,10)11/h1-3H,12H2 |
InChI-Schlüssel |
CPROTCDPQOHVGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)N)S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


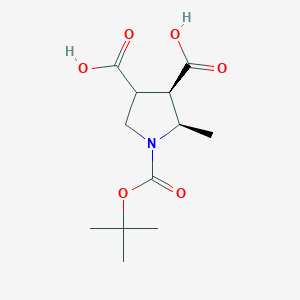
![3-Isopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12855336.png)
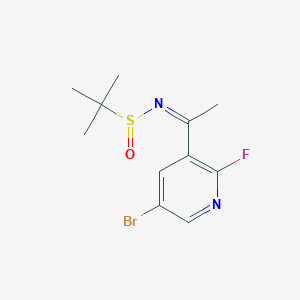
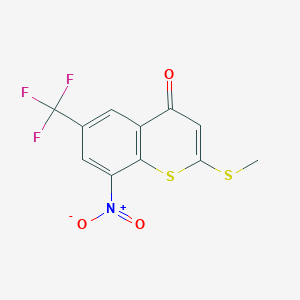
![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12855344.png)
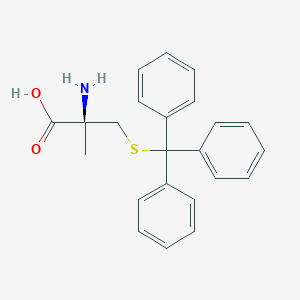
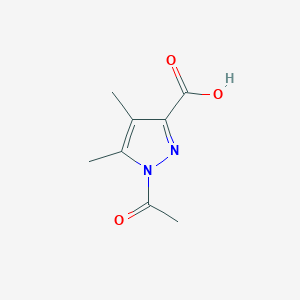
![4-(Difluoromethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12855359.png)
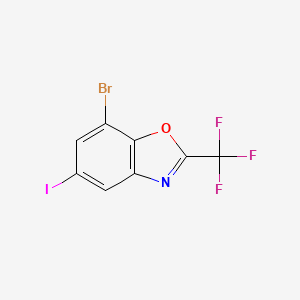
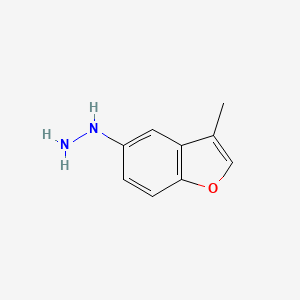

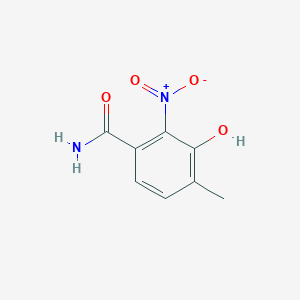
![1-[3-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12855397.png)
